molecular formula C9H7ClN2O B1314236 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 97989-41-8

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1314236
CAS No.: 97989-41-8
M. Wt: 194.62 g/mol
InChI Key: IPRPVCXXGYLMEM-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C9H7ClN2O It is a derivative of pyridine and pyrrole, featuring a chloro and a methyl group attached to the pyrrolo[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with a formylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine with Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.

    Reduction: 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer activities. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to the presence of both a chloro and a formyl group on the pyrrolo[3,2-c]pyridine core. This structural feature imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

IUPAC Name

4-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRPVCXXGYLMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CN=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541119
Record name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97989-41-8
Record name 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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